3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride
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Overview
Description
3-(Methoxymethyl)-1-azaspiro[33]heptane hydrochloride is a spirocyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted precursor with a suitable azaspiro compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but with an oxygen atom in place of the methoxymethyl group.
6-Amino-2-thiaspiro[3.3]heptane hydrochloride: Another spirocyclic compound with a sulfur atom, used in different chemical reactions.
Uniqueness
3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group allows for unique interactions and reactivity compared to other spirocyclic compounds .
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-6-7-5-9-8(7)3-2-4-8;/h7,9H,2-6H2,1H3;1H |
InChI Key |
SEZHXASYMHLRCK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CNC12CCC2.Cl |
Origin of Product |
United States |
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